
5-Bromo-2-(piperidin-4-YL)piridina
Descripción general
Descripción
5-Bromo-2-(piperidin-4-YL)pyridine is a chemical compound that features a bromine atom attached to a pyridine ring, which is further substituted with a piperidine ring at the 4-position
Aplicaciones Científicas De Investigación
5-Bromo-2-(piperidin-4-YL)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target proteins such as serine/threonine-protein kinase b-raf .
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as inhibiting the activity of the target protein .
Biochemical Pathways
Similar compounds have been known to affect various pathways, such as those involving the target protein serine/threonine-protein kinase b-raf .
Result of Action
Similar compounds have been known to inhibit the activity of their target proteins, leading to various downstream effects .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-(piperidin-4-yl)pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The bromine atom in 5-Bromo-2-(piperidin-4-yl)pyridine can form halogen bonds with amino acid residues in the active sites of enzymes, thereby influencing their catalytic activities. Additionally, the piperidine moiety can engage in hydrogen bonding and hydrophobic interactions with proteins, further modulating their functions .
Cellular Effects
The effects of 5-Bromo-2-(piperidin-4-yl)pyridine on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by interfering with key signaling pathways such as the MAPK and PI3K/Akt pathways . Furthermore, 5-Bromo-2-(piperidin-4-yl)pyridine can alter gene expression profiles by modulating transcription factors and epigenetic regulators. In neuronal cells, this compound has been shown to affect neurotransmitter release and synaptic plasticity, highlighting its potential in neuropharmacological research .
Molecular Mechanism
At the molecular level, 5-Bromo-2-(piperidin-4-yl)pyridine exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific kinases, which are enzymes that phosphorylate proteins and regulate various cellular processes. By binding to the ATP-binding sites of these kinases, 5-Bromo-2-(piperidin-4-yl)pyridine prevents their activation and subsequent phosphorylation of target proteins . Additionally, this compound can interact with transcription factors, altering their ability to bind DNA and regulate gene expression. These interactions can lead to changes in cellular metabolism, growth, and differentiation .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-2-(piperidin-4-yl)pyridine in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and moisture . In in vitro studies, prolonged exposure to 5-Bromo-2-(piperidin-4-yl)pyridine has been associated with sustained inhibition of cell proliferation and induction of apoptosis. In in vivo studies, the long-term effects of this compound on tissue function and organismal health are still being investigated .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(piperidin-4-yl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activities and cellular signaling pathways without causing significant toxicity . At higher doses, 5-Bromo-2-(piperidin-4-yl)pyridine can induce adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in specific tissues and the disruption of normal cellular functions . Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
5-Bromo-2-(piperidin-4-yl)pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, 5-Bromo-2-(piperidin-4-yl)pyridine can influence metabolic flux by modulating the activities of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These effects can alter the levels of metabolites and energy production in cells .
Transport and Distribution
The transport and distribution of 5-Bromo-2-(piperidin-4-yl)pyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 5-Bromo-2-(piperidin-4-yl)pyridine can bind to intracellular proteins and accumulate in specific organelles such as the mitochondria and endoplasmic reticulum . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 5-Bromo-2-(piperidin-4-yl)pyridine is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting of 5-Bromo-2-(piperidin-4-yl)pyridine to specific subcellular locations is facilitated by post-translational modifications and the presence of targeting signals . For example, the bromine atom in the compound can act as a recognition motif for certain transport proteins, directing it to specific organelles . The subcellular localization of 5-Bromo-2-(piperidin-4-yl)pyridine can influence its interactions with biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperidin-4-YL)pyridine typically involves the bromination of 2-(piperidin-4-YL)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-(piperidin-4-YL)pyridine may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(piperidin-4-YL)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopyridine: Lacks the piperidine ring, making it less versatile in certain applications.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, which can affect its reactivity and binding properties.
Uniqueness
5-Bromo-2-(piperidin-4-YL)pyridine is unique due to the presence of both a bromine atom and a piperidine ring, which confer specific chemical properties and reactivity. This combination makes it particularly useful in medicinal chemistry and organic synthesis .
Propiedades
IUPAC Name |
5-bromo-2-piperidin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJRJGVTDADMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






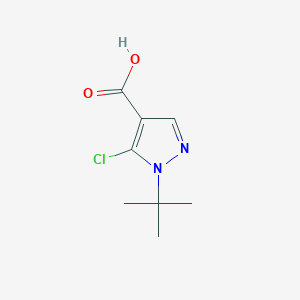
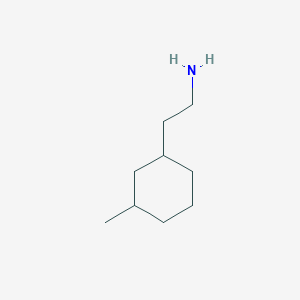
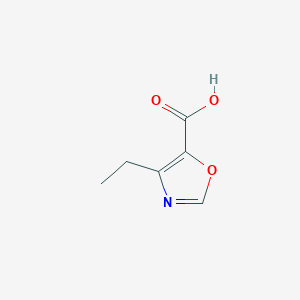
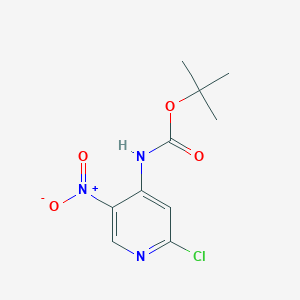
![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)
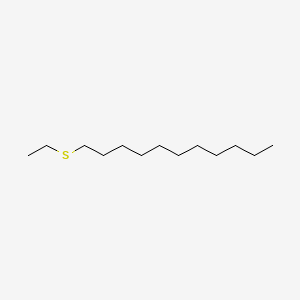
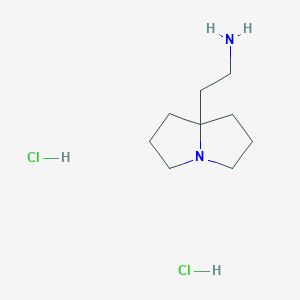

![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)

